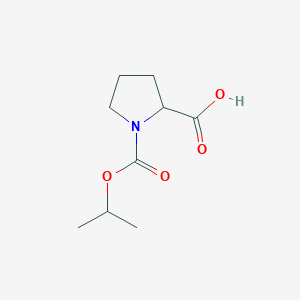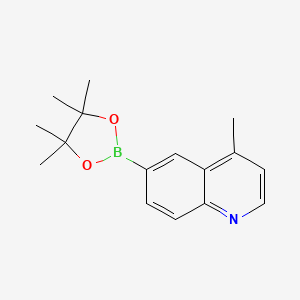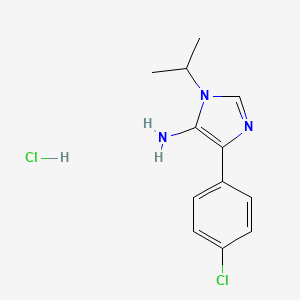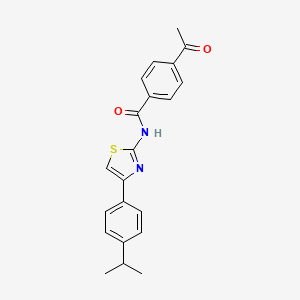
1-Propan-2-yloxycarbonylpyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-Propan-2-yloxycarbonylpyrrolidine-2-carboxylic acid and similar compounds often involves the use of the pyrrolidine ring, a nitrogen heterocycle. This ring allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring . Synthetic strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring, a key component of this compound, is a five-membered nitrogen heterocycle. It is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis
The catalytic reduction of carboxylic acid derivatives, such as this compound, has witnessed a rapid development in recent years. These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Applications
A study by Krishna et al. (2005) outlines the synthesis of poly(ether imine) dendrimers starting from 3-amino-propan-1-ol, leading to dendrimers with various functional groups including carboxylic acids. These dendrimers have shown non-toxic properties, making them suitable for biological studies (Krishna, Jain, Tatu, & Jayaraman, 2005).
Catalysis and Chemical Reactions
Research by Bianchini et al. (1990) investigated the regioselective synthesis of enol esters from 1-alkynes and carboxylic acids catalyzed by rhodium(I) monohydrides. This process highlights the utility of specific carboxylic acid derivatives in catalytic systems for the synthesis of chemically valuable products (Bianchini, Meli, Peruzzini, Zanobini, Bruneau, & Dixneuf, 1990).
Photoremovable Protecting Groups
Literák, Hroudná, & Klán (2008) explored 1-oxoindan-2-yl and 1,3-dioxoindan-2-yl carboxylic acid esters as photoremovable protecting groups, demonstrating the potential of specific carboxylic acid derivatives in the development of light-sensitive protective groups for various functional groups in synthetic chemistry (Literák, Hroudná, & Klán, 2008).
Antimicrobial and Pharmaceutical Applications
Sreekanth & Jha (2020) reported on the microwave-assisted synthesis of pyrrolidine derivatives, including 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid, showcasing their antimicrobial activity. This highlights the relevance of pyrrolidine and related carboxylic acid derivatives in the development of new antimicrobial agents (Sreekanth & Jha, 2020).
Analytical Chemistry Applications
Morita & Konishi (2002) developed selective and sensitive derivatization reagents for carboxylic acids by HPLC with electrogenerated chemiluminescence detection, using compounds such as N-(3-aminopropyl)pyrrolidine (NAPP) for derivatizing carboxylic acids, demonstrating the utility of pyrrolidine derivatives in enhancing analytical methodologies (Morita & Konishi, 2002).
Zukünftige Richtungen
The field of carboxylic acid derivative reduction, which includes compounds like 1-Propan-2-yloxycarbonylpyrrolidine-2-carboxylic acid, is rapidly developing. Both heterogeneous and homogeneous catalysts are being explored, and the field is witnessing milestone achievements and recent results . This area of research has potential applications in drug discovery, material science, and organic synthesis.
Eigenschaften
IUPAC Name |
1-propan-2-yloxycarbonylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-6(2)14-9(13)10-5-3-4-7(10)8(11)12/h6-7H,3-5H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXYDXRQHFUKQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)N1CCCC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2799351.png)

![N-(4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2799354.png)

![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2799358.png)
![2-{[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2799359.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-4-methoxybenzamide](/img/structure/B2799362.png)

![7-(4-chlorophenyl)-1-ethyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2799364.png)

![N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2799366.png)
